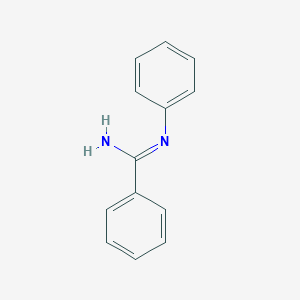

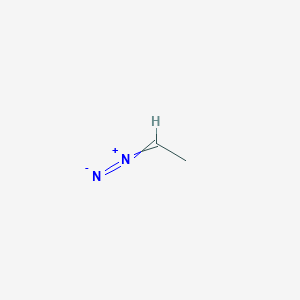

![molecular formula C7H5N5 B072526 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile CAS No. 1500-90-9](/img/structure/B72526.png)

4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

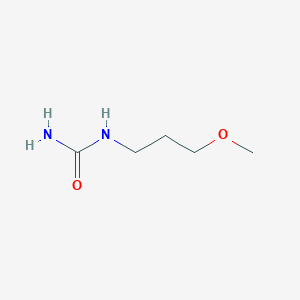

4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a chemical compound involved in various chemical reactions and holds significance in the field of organic chemistry due to its unique structure and properties. It serves as a precursor in the synthesis of a variety of chemical compounds.

Synthesis Analysis

The compound has been synthesized through various methods, including the reaction of 4-chloro-2-phenyl-5-pyrimidinecarbonitrile with different agents to form derivatives that can undergo cyclization under specific conditions to yield 5-amino derivatives of pyrrolo[2,3-d]pyrimidines (Dong-Min Kim & A. A. Santilli, 1971).

Molecular Structure Analysis

The molecular structure of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile has been characterized using various spectroscopic techniques. The structural elucidation is crucial for understanding its chemical behavior and reactivity.

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including nucleophilic additions and cyclizations, leading to the formation of new chemical structures. It is involved in the synthesis of pyrrolopyrimidine nucleosides, indicating its versatility in chemical reactions (K. Schram & L. Townsend, 1975).

Scientific Research Applications

Synthesis of Novel Compounds

4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile has been utilized as a starting material or intermediate in the synthesis of various novel compounds. For instance, it's been used in the synthesis of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP) (Khashi et al., 2015). Similarly, it served as a precursor for the formation of pyrrolo[2,3-d]pyrimidine-4-amines through various reaction pathways (Hilmy, 2002).

Antibacterial and Antimicrobial Properties

Several studies have highlighted the antimicrobial and antibacterial properties of derivatives synthesized from 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. For example, compounds synthesized from 2-aminopyrrole-3-carbonitriles demonstrated potent antimicrobial activity against various bacteria and fungi (Mohamed, El-Domany, & Abd El-hameed, 2009). Additionally, pyrazolo[3,4-d]pyrimidine derivatives exhibited antibacterial activity, highlighting their potential in addressing bacterial infections (Rostamizadeh et al., 2013).

TNF-α Inhibitory Activity

Novel pyrrolo[2,3-d]pyrimidines and pyrrolo[2,3-b]pyridines, synthesized from 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, have shown promising tumor necrosis factor-α (TNF-α) inhibitory activity. This highlights their potential role in therapeutic interventions for diseases where TNF-α plays a pivotal role (Hilmy et al., 2015).

Fungicidal Properties

Derivatives of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile have also exhibited fungicidal properties, making them of interest in the field of agricultural chemistry as potential fungicides (Тумкявичюс, Урбонас, & Вайнилавичюс, 2013).

Synthesis of Fluorinated Compounds

The compound has been used in the synthesis of fluorinated pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine nucleosides, indicating its versatility in the creation of nucleoside analogs, which are essential in medicinal chemistry, particularly in antiviral and anticancer research (Iaroshenko et al., 2009).

Future Directions

The future directions for research on 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile could include further exploration of its potential as an antitubercular agent and as an inhibitor of Protein Kinase B (Akt) for potential cancer therapy . Further studies could also focus on optimizing its physical and chemical properties to enhance its drug-likeness .

properties

IUPAC Name |

4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5/c8-1-4-2-10-7-5(4)6(9)11-3-12-7/h2-3H,(H3,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIPINBJCGELKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N=CN=C2N1)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420548 |

Source

|

| Record name | 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |

CAS RN |

1500-90-9 |

Source

|

| Record name | 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

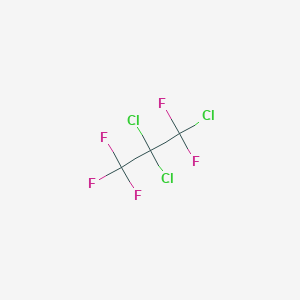

![[(Difluoromethyl)thio]benzene](/img/structure/B72450.png)